3-ethyl-3H-imidazo[4,5-c]pyridine
Description
3-Ethyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound featuring a fused imidazole and pyridine ring system. The core structure, 3H-imidazo[4,5-c]pyridine, is characterized by the imidazole ring fused to the pyridine at positions 4 and 5, with an ethyl substituent at the 3-position of the imidazole ring. This substitution modulates physicochemical properties such as lipophilicity and steric bulk, influencing its biological activity and pharmacokinetic profile .
Synthesis: The parent scaffold, 3H-imidazo[4,5-c]pyridine, is synthesized via cyclization of 3,4-diaminopyridine with formamide acetate in 2-methoxyethanol . Ethyl substitution at the 3-position can be achieved through alkylation reactions, such as reacting 3H-imidazo[4,5-c]pyridine with ethyl iodide in dimethylformamide .
Properties
CAS No. |
120759-66-2 |
|---|---|
Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
3-ethylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C8H9N3/c1-2-11-6-10-7-3-4-9-5-8(7)11/h3-6H,2H2,1H3 |
InChI Key |
QGAVTCWIKMXDFQ-UHFFFAOYSA-N |
SMILES |
CCN1C=NC2=C1C=NC=C2 |
Canonical SMILES |
CCN1C=NC2=C1C=NC=C2 |
Synonyms |
3H-Imidazo[4,5-c]pyridine,3-ethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers: [4,5-b] vs. [4,5-c] Imidazo-pyridines
The position of ring fusion significantly impacts biological activity:
- 3H-imidazo[4,5-b]pyridine : Derivatives of this scaffold (e.g., GLPG3667) exhibit high selectivity for tyrosine kinase 2 (TYK2) over JAK1. Scaffold-hopping from [4,5-c] to [4,5-b] improved TYK2 selectivity by 21-fold in matched pairs (e.g., compounds 10 vs. 11 in ) due to altered binding interactions in the kinase’s hydrophobic WPF shelf .
- 3H-imidazo[4,5-c]pyridine: Used in BET inhibitors (e.g., I-BET151), where the core interacts with BRD4’s Kac site. Modifications to this scaffold, such as replacing the quinoline moiety with γ-carboline, enhanced HIV-1 reactivation potency .
Key Difference : The [4,5-b] isomer favors TYK2 selectivity, while [4,5-c] derivatives are better suited for BET inhibition, highlighting the importance of ring fusion position .
Substituent Effects: Ethyl vs. Other Groups
Substituents at the 3-position influence activity and pharmacokinetics:
- Chloro Substituents : 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine (ClogP = 2.1) and 4,6-dichloro-3H-imidazo[4,5-c]pyridine are associated with antimicrobial activity, likely due to enhanced electrophilicity and target binding .
- Methyl Groups : 2,3-Dimethyl derivatives (e.g., 2-chloro-3-methyl-3H-imidazo[4,5-b]pyridine) show moderate kinase inhibition but lower metabolic stability compared to ethyl analogs .
Physicochemical Properties
- Solubility : 3H-imidazo[4,5-c]pyridine derivatives exhibit moderate solubility in DMF (~10 mg/mL) but poor aqueous solubility (<1 mg/mL). Ethyl substitution further reduces solubility compared to polar groups (e.g., -NH2) .
- Lipophilicity : Ethyl-substituted derivatives (cLogP ~2.5) are more lipophilic than chloro- or methyl-substituted analogs (cLogP 1.8–2.1), impacting bioavailability and BBB penetration .
- Metabolic Stability : [4,5-b] derivatives with optimized linkers (e.g., GLPG3667) show lower intrinsic clearance in liver microsomes (<10 µL/min/mg) compared to [4,5-c] analogs .
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